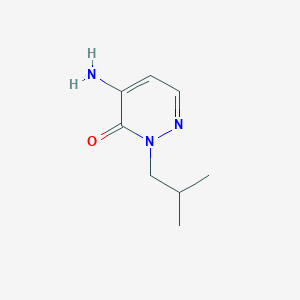
4-Amino-2-isobutylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-2-イソブチルピリダジン-3(2H)-オンは、ピリダジンファミリーに属するヘテロ環式化合物です。このファミリーの化合物は、さまざまな生物活性で知られており、創薬における医薬品化学で頻繁に使用されています。
準備方法
合成経路と反応条件
4-アミノ-2-イソブチルピリダジン-3(2H)-オンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法には、ヒドラジン誘導体とジケトンまたはケトエステルの反応が含まれます。
工業生産方法
このような化合物の工業生産方法は、通常、より高い収率と純度を実現するために合成経路を最適化することを伴います。これには、反応を促進するために触媒、制御された温度、および圧力の使用が含まれる場合があります。
化学反応の分析
反応の種類
4-アミノ-2-イソブチルピリダジン-3(2H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 対応する酸化物への変換。
還元: 還元誘導体の生成。
置換: 他の置換基による官能基の置換。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。
置換: さまざまなハロゲン化剤または求核剤。
生成された主要な生成物
生成された主要な生成物は、反応の種類と使用された試薬によって異なります。たとえば、酸化はピリダジン酸化物を生成する可能性がありますが、置換反応はさまざまな官能基を導入する可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究しています。
医学: 創薬における潜在的な用途について調査されています。
産業: 特殊化学薬品や材料の合成に使用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
4-アミノ-2-イソブチルピリダジン-3(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質であり、さまざまな生物学的効果をもたらします。正確な経路と標的は、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
- 4-アミノ-2-メチルピリダジン-3(2H)-オン
- 4-アミノ-2-エチルピリダジン-3(2H)-オン
- 4-アミノ-2-プロピルピリダジン-3(2H)-オン
独自性
4-アミノ-2-イソブチルピリダジン-3(2H)-オンは、特定のイソブチル置換のためにユニークです。これは、アナログと比較して、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 4-Amino-2-methylpyridazin-3(2H)-one
- 4-Amino-2-ethylpyridazin-3(2H)-one
- 4-Amino-2-propylpyridazin-3(2H)-one
Uniqueness
4-Amino-2-isobutylpyridazin-3(2H)-one is unique due to its specific isobutyl substitution, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-amino-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-11-8(12)7(9)3-4-10-11/h3-4,6H,5,9H2,1-2H3 |
InChIキー |
KMKWUFDZGLJCFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C(=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


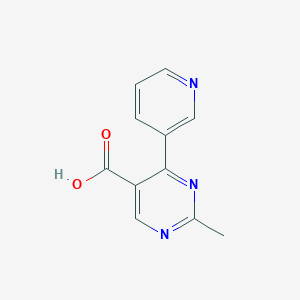
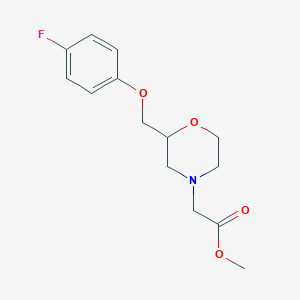
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
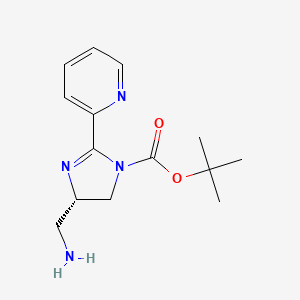
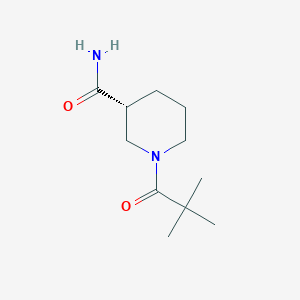
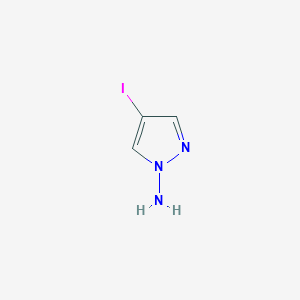

![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)
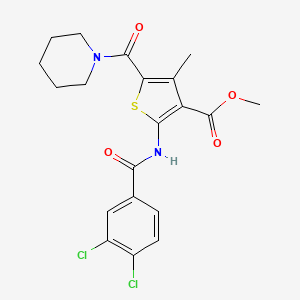


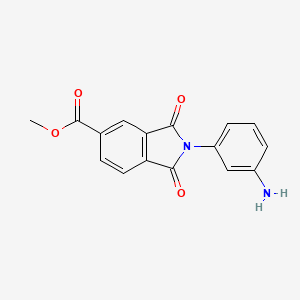

![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
